molecular formula C15H14ClN3O2S2 B2403467 3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine CAS No. 868218-74-0

3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine

Cat. No.: B2403467
CAS No.: 868218-74-0
M. Wt: 367.87
InChI Key: QZYHRIZHIICNID-UHFFFAOYSA-N
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Description

3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine is a complex organic compound characterized by the presence of a pyridine ring, a sulfonyl group, and a dihydroimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydroimidazole ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic conditions.

    Introduction of the sulfonyl group: The dihydroimidazole intermediate is then reacted with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the pyridine ring: The final step involves the nucleophilic substitution reaction where the sulfonylated dihydroimidazole is reacted with a pyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonyl derivatives: These compounds share the sulfonyl group and exhibit similar reactivity.

    Dihydroimidazole derivatives: Compounds with the dihydroimidazole moiety can have similar biological activities.

    Pyridine derivatives: These compounds are widely studied for their diverse chemical and biological properties.

Uniqueness

3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group, dihydroimidazole ring, and pyridine ring in a single molecule allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

3-[[1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S2/c16-13-3-5-14(6-4-13)23(20,21)19-9-8-18-15(19)22-11-12-2-1-7-17-10-12/h1-7,10H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYHRIZHIICNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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